molecular formula C10H10O2S B13148898 S-3-Formylbenzylethanethioate

S-3-Formylbenzylethanethioate

Cat. No.: B13148898
M. Wt: 194.25 g/mol
InChI Key: LWKSUVIKHPGKJJ-UHFFFAOYSA-N
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Description

S-3-Formylbenzylethanethioate is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-3-Formylbenzylethanethioate typically involves the reaction of 3-formylbenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired thioester product. The reaction can be represented as follows:

3-Formylbenzyl chloride+EthanethiolNaOH, RefluxThis compound+NaCl\text{3-Formylbenzyl chloride} + \text{Ethanethiol} \xrightarrow{\text{NaOH, Reflux}} \text{this compound} + \text{NaCl} 3-Formylbenzyl chloride+EthanethiolNaOH, Reflux​this compound+NaCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

S-3-Formylbenzylethanethioate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thioester linkage can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: 3-Carboxybenzylethanethioate.

    Reduction: 3-Hydroxymethylbenzylethanethioate.

    Substitution: Various substituted thioesters depending on the nucleophile used.

Scientific Research Applications

S-3-Formylbenzylethanethioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the preparation of heterocyclic compounds and as a building block in combinatorial chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving thioester intermediates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of S-3-Formylbenzylethanethioate involves its interaction with biological molecules through its reactive formyl and thioester groups. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thioester linkage can undergo hydrolysis, releasing ethanethiol, which may have biological effects.

Comparison with Similar Compounds

S-3-Formylbenzylethanethioate can be compared with other thioesters such as:

    S-3-Formylbenzylacetothioate: Similar structure but with an acetyl group instead of an ethyl group.

    S-3-Formylbenzylpropionthioate: Similar structure but with a propionyl group instead of an ethyl group.

    S-3-Formylbenzylbutanethioate: Similar structure but with a butanoyl group instead of an ethyl group.

Biological Activity

S-3-Formylbenzylethanethioate is a compound of growing interest in biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Molecular Characteristics:

  • Molecular Formula: C10H10O2S
  • Molecular Weight: 194.25 g/mol
  • IUPAC Name: S-[(3-formylphenyl)methyl] ethanethioate
  • Canonical SMILES: CC(=O)SCC1=CC(=CC=C1)C=O
PropertyValue
Molecular FormulaC10H10O2S
Molecular Weight194.25 g/mol
IUPAC NameS-[(3-formylphenyl)methyl] ethanethioate
InChI KeyLWKSUVIKHPGKJJ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 3-formylbenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide under reflux conditions. This method ensures complete conversion to the desired thioester product, which can also be produced on an industrial scale using optimized reaction conditions and continuous flow reactors .

The biological activity of this compound is attributed to its reactive formyl and thioester groups. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thioester linkage may undergo hydrolysis, releasing ethanethiol, which could have additional biological effects .

Therapeutic Potential

Research indicates that this compound has potential therapeutic properties, including:

  • Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial effects.
  • Anti-inflammatory Properties: Investigations are ongoing to explore its role in reducing inflammation.
  • Enzyme Inhibition: It has been studied as a biochemical probe for understanding enzyme mechanisms involving thioester intermediates .

Comparative Analysis

This compound can be compared with other thioesters such as:

CompoundStructure ComparisonNotable Biological Activity
S-3-FormylbenzylacetothioateAcetyl group instead of ethylSimilar enzyme inhibition potential
S-3-FormylbenzylpropionthioatePropionyl group instead of ethylPotentially varied antimicrobial activity
S-3-FormylbenzylbutanethioateButanoyl group instead of ethylSimilar therapeutic applications

Case Studies and Research Findings

  • Study on Enzyme Inhibition:
    A study explored the enzyme inhibition capabilities of various thioesters, including this compound. The results indicated significant inhibitory effects on specific enzymes involved in metabolic pathways, suggesting its potential use in drug development .
  • Antimicrobial Screening:
    In vitro tests demonstrated that this compound exhibited notable antimicrobial activity against several bacterial strains. The compound's effectiveness was comparable to established antibiotics, highlighting its potential as a lead compound in pharmaceutical development .
  • Structure–Activity Relationship (SAR) Analysis:
    Research into SAR revealed that modifications to the formyl and thioester groups could enhance biological activity. For instance, substituents on the phenolic ring were shown to influence the compound's inhibitory potency against target enzymes .

Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

S-[(3-formylphenyl)methyl] ethanethioate

InChI

InChI=1S/C10H10O2S/c1-8(12)13-7-10-4-2-3-9(5-10)6-11/h2-6H,7H2,1H3

InChI Key

LWKSUVIKHPGKJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1=CC(=CC=C1)C=O

Origin of Product

United States

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